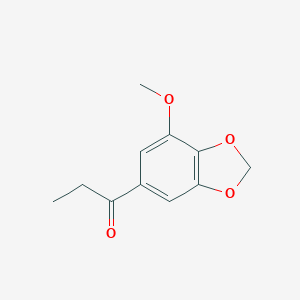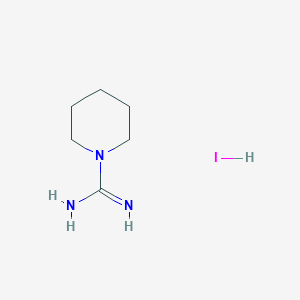
Piperidine-1-carboximidamide Hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-1-carboximidamide hydroiodide (PCIH) is a highly reactive organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and organic solvents. PCIH is a derivative of piperidine and is used in a variety of applications, including chemical synthesis, chemical analysis, and biochemical and physiological studies.
Scientific Research Applications
Chemistry and Pharmacology of Piperidine Alkaloids
Piperidine alkaloids, found in various plants including the Pinus genus, are crucial for medicinal applications. Piperidine-1-carboximidamide Hydroiodide is a derivative within this group, known for its potential in drug research. The structure of the piperidine nucleus facilitates the addition of acetamide groups, enabling diverse therapeutic applications. This structural versatility has made it a subject of interest for developing new therapeutic profiles, with research focusing on its potential in clinical applications ranging from pharmacological interventions to the design of novel drug scaffolds. The comprehensive review of the chemistry and pharmacology of Piperidine alkaloids by Singh et al. (2021) highlights the importance of this group in medicinal chemistry, suggesting a wide range of applications from drug synthesis to therapeutic interventions (Singh et al., 2021).
Piperine and Piperidine in Depression Treatment
The therapeutic potential of piperidine derivatives, particularly in the context of depression treatment, has been explored. Piperine and piperidine have shown promise as functional groups in the development of antidepressants targeting the 5-HT1A receptor. This receptor plays a key role in modulating serotonin levels, which are crucial for maintaining mood balance. Wang et al. (2019) discussed the structure and function of the 5-HT1A receptor and summarized various antidepressants, including those with piperazine and piperidine groups, highlighting their potential in enhancing antidepressant effects (Wang et al., 2019).
Anticonvulsant Properties
Piperidine derivatives have been recognized for their anticonvulsant properties. These compounds, through modifications and derivations from the piperidine nucleus, have been shown to modify seizure patterns and exhibit sedative-hypnotic, tranquilizing, and muscle-relaxing actions. Such derivatives have been used in treating various types of epilepsy, with certain compounds being more potent than others. The review by Pei (1983) details the pharmacology and clinical use of piperine and its derivatives as anticonvulsants, shedding light on their potential as a new group of antiepileptic drugs (Pei, 1983).
Anticancer Potential
Recent studies have focused on the anticancer activities of piperine, an alkaloid present in black pepper and derived from the piperidine structure. Piperine has been investigated for its chemopreventive activity and its role in enhancing antioxidant systems, increasing detoxifying enzymes, and suppressing stem cell self-renewal. Furthermore, it has been found to inhibit the proliferation and survival of various cancerous cell lines, demonstrating its potential as a significant anticancer agent. This comprehensive preclinical data, as reviewed by Manayi et al. (2017), emphasizes the promising candidacy of piperine for further development in cancer treatment (Manayi et al., 2017).
Mechanism of Action
Target of Action
Piperidine-1-carboximidamide Hydroiodide, a member of the piperidine chemical family, has been found to target several key proteins in the body. The primary targets of this compound are EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase), and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
This compound has been found to affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc . These pathways are involved in regulating cell growth, survival, and differentiation. By interacting with these pathways, the compound can influence cell behavior and potentially halt the progression of diseases like cancer .
Result of Action
This compound has been shown to have antiproliferative effects against various cancer cells . Specifically, it has been found to inhibit EGFR, BRAF, and CDK2, which are key proteins involved in cell proliferation and survival . By inhibiting these targets, the compound can potentially halt the progression of diseases like cancer .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperine-carboximidamide hybrids have been shown to have antiproliferative activity against cancer cells . The specific effects of Piperidine-1-carboximidamide Hydroiodide on cell function, signaling pathways, gene expression, and cellular metabolism would need to be investigated in future studies.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Piperidine has been described to activate signaling pathways like NF-κB, PI3k/Aκt etc. which are involved in cancer progression including caspase-dependent pathway to induce apoptosis
Properties
IUPAC Name |
piperidine-1-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZAWNSOJLXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380904 |
Source


|
| Record name | Piperidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-91-6 |
Source


|
| Record name | Piperidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
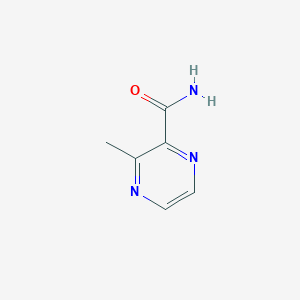


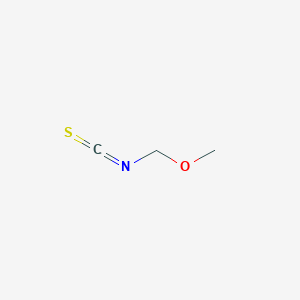

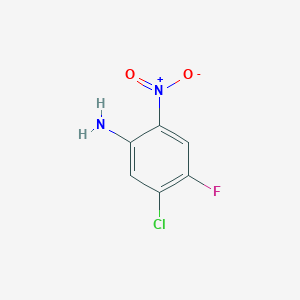

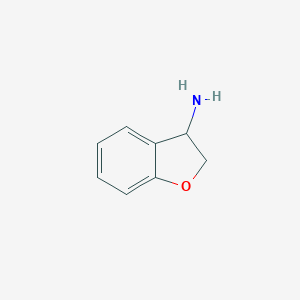
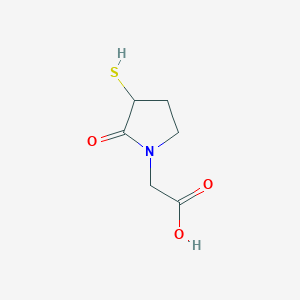
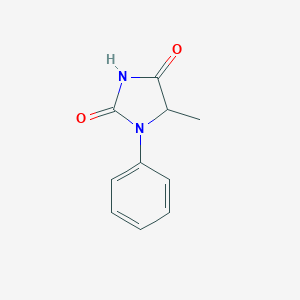

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
